molecular formula C10H15Cl2FN2 B2839461 2-(2-Fluorophenyl)piperazine dihydrochloride CAS No. 115238-06-7

2-(2-Fluorophenyl)piperazine dihydrochloride

Cat. No. B2839461
CAS RN: 115238-06-7
M. Wt: 253.14
InChI Key: RVVSUVYKQUSWNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenyl)piperazine dihydrochloride is a chemical compound with the CAS Number: 115238-06-7 . It has a molecular weight of 253.15 . The compound is typically in powder form .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 2-(2-Fluorophenyl)piperazine dihydrochloride, has been a subject of research. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The InChI Code for 2-(2-Fluorophenyl)piperazine dihydrochloride is 1S/C10H13FN2.2ClH/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10;;/h1-4,10,12-13H,5-7H2;2*1H . The InChI key is RVVSUVYKQUSWNT-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(2-Fluorophenyl)piperazine dihydrochloride are not mentioned in the search results, the synthesis methods mentioned earlier involve chemical reactions such as cyclization and aza-Michael addition .


Physical And Chemical Properties Analysis

2-(2-Fluorophenyl)piperazine dihydrochloride is a powder . . The compound is stored at room temperature .

Scientific Research Applications

Synthesis of Medicinal Compounds

Research has explored the synthesis of flunarizine, a drug known for its vasodilating effect, improved cerebral blood circulation, antihistamine activity, and usage in treating migraines, dizziness, vestibular disorders, and epilepsy. This synthesis process utilizes 2-(2-Fluorophenyl)piperazine as a precursor, highlighting its role in producing complex medicinal compounds through regioselective metal-catalyzed amination and Wittig reaction (Shakhmaev, Sunagatullina, & Zorin, 2016).

Neurotransmission Studies

The compound has been part of research for the study of serotonergic neurotransmission with positron emission tomography (PET). [18F]p-MPPF, a radiolabeled antagonist, aids in understanding the serotonergic system, involving 2-(2-Fluorophenyl)piperazine derivatives for mapping 5-HT1A receptors (Plenevaux et al., 2000).

Antidepressant and Antimicrobial Agents

2-(4-Fluorophenoxy)-2-phenyl-ethyl piperazines, modeled after fluoxetine and coupled with various functionalized piperazines, have been synthesized as selective serotonin reuptake inhibitors (SSRIs) with potentially improved adverse reaction profiles. These studies show the utility of fluorophenyl piperazines in developing new therapeutic agents with a focus on minimizing side effects such as sexual dysfunction (Dorsey, Miranda, Cozzi, & Pinney, 2004).

Environmental Impact Studies

The behavior of fluoroquinolones (FQs) during chlorine dioxide disinfection processes has been studied, with 2-(2-Fluorophenyl)piperazine derivatives indicating that the piperazine ring is a primary reactive center. This research is crucial for understanding how pharmaceutical compounds transform in water treatment processes, potentially affecting aquatic environments (Wang, He, & Huang, 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(2-fluorophenyl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2.2ClH/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10;;/h1-4,10,12-13H,5-7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVSUVYKQUSWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=CC=C2F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

115238-06-7
Record name 2-(2-fluorophenyl)piperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.